molecular formula C20H23NO4 B4404746 4-(allyloxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

4-(allyloxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No. B4404746
M. Wt: 341.4 g/mol
InChI Key: ZDWYEJCGKROJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allyloxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, commonly referred to as ADB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its high potency and potential for abuse. It belongs to the class of indazole-based synthetic cannabinoids and is known to produce effects similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis.

Mechanism of Action

The mechanism of action of ADB-FUBINACA involves the activation of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the body. This leads to the modulation of various physiological processes such as pain perception, immune function, and mood regulation.
Biochemical and Physiological Effects:
ADB-FUBINACA has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These include analgesia, sedation, hypothermia, and altered motor function. It has also been shown to have immunomodulatory effects, with potential applications in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

ADB-FUBINACA has several advantages for use in lab experiments, including its high potency, selectivity for CB1 and CB2 receptors, and well-defined pharmacokinetics. However, it also has several limitations, such as its potential for abuse and the lack of long-term safety data.

Future Directions

There are several future directions for research on ADB-FUBINACA, including the development of safer and more effective synthetic cannabinoids for medicinal use, the elucidation of the molecular mechanisms underlying its effects, and the investigation of its potential for the treatment of various medical conditions. Additionally, further studies are needed to understand the long-term effects of ADB-FUBINACA on human health and to develop strategies for minimizing its potential for abuse.
In conclusion, ADB-FUBINACA is a synthetic cannabinoid that has gained significant attention in recent years due to its high potency and potential for abuse. It has been extensively studied in scientific research to understand its mechanism of action and physiological effects, and has several advantages and limitations for use in lab experiments. Further research is needed to develop safer and more effective synthetic cannabinoids for medicinal use and to understand the long-term effects of ADB-FUBINACA on human health.

Scientific Research Applications

ADB-FUBINACA has been widely used in scientific research to understand the mechanism of action and physiological effects of synthetic cannabinoids. It has been shown to have a high binding affinity for the CB1 and CB2 receptors in the brain and peripheral tissues, leading to a range of effects such as analgesia, sedation, and euphoria.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-13-25-17-8-6-16(7-9-17)20(22)21-12-11-15-5-10-18(23-2)19(14-15)24-3/h4-10,14H,1,11-13H2,2-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWYEJCGKROJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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